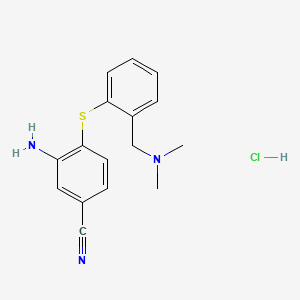

DASB hydrochloride

Description

DASB hydrochloride (3-氨基-4-[2-(二甲氨基甲基)苯硫基]苄腈 hydrochloride) is a selective radioligand for the serotonin transporter (SERT), widely used in positron emission tomography (PET) imaging to quantify SERT availability in vivo. Its molecular formula is C₁₆H₁₈ClN₃S (molecular weight: 319.85 g/mol), with a logP value of 3.13 and a topological polar surface area (TPSA) of 54.3 Ų, indicating moderate lipophilicity and blood-brain barrier permeability . Radiolabeled with carbon-11 ([¹¹C]DASB), it enables non-invasive assessment of SERT density in neuropsychiatric disorders such as depression and anxiety .

Properties

CAS No. |

371971-10-7 |

|---|---|

Molecular Formula |

C16H18ClN3S |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile;hydrochloride |

InChI |

InChI=1S/C16H17N3S.ClH/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18;/h3-9H,11,18H2,1-2H3;1H |

InChI Key |

NGUQWWFTYNJBAF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of DASB hydrochloride involves several steps. One improved method for synthesizing [11C]DASB uses a high-performance liquid chromatography (HPLC) loop method with dimethyl sulfoxide (DMSO) as a solvent. The [11C]CH3I is synthesized by a gas phase method and then captured in the HPLC loop containing the precursor MASB in DMSO. The reaction mixture is purified by HPLC, and the total synthesis time, including purification, is about 30 minutes . This method is simpler and faster than traditional tube methods and yields a higher radiolabeling efficiency .

Chemical Reactions Analysis

DASB hydrochloride undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to participate in reactions where the amino and sulfanyl groups can be modified. Common reagents used in these reactions include methyl iodide for radiolabeling and various solvents like DMSO and dimethylformamide (DMF) for synthesis . The major products formed from these reactions are typically radiolabeled derivatives used in PET imaging .

Scientific Research Applications

DASB hydrochloride is primarily used in scientific research for neuroimaging studies. It binds selectively to the serotonin transporter, allowing researchers to visualize and quantify serotonin transporter availability in the brain using PET . This has applications in studying various psychiatric and neurological disorders, including depression, anxiety, and obsessive-compulsive disorder . Additionally, DASB hydrochloride has been used to investigate the effects of selective serotonin reuptake inhibitors (SSRIs) on serotonin transporter occupancy .

Mechanism of Action

The mechanism of action of DASB hydrochloride involves its binding to the serotonin transporter. By binding to this transporter, DASB hydrochloride inhibits the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This mechanism is similar to that of SSRIs, which are commonly used to treat depression and other mood disorders . The molecular targets of DASB hydrochloride include the serotonin transporter, and its effects are mediated through the modulation of serotonin levels in the brain .

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

DASB hydrochloride is structurally distinct from other SERT-targeting compounds due to its benzothiazole and dimethylamino groups. Below is a comparative analysis with key analogs:

Key Findings :

- DASB’s logP (3.13) balances brain uptake and clearance, outperforming Desmethyl-DASB (logP 2.75), which exhibits faster washout due to lower lipophilicity .

- Unlike Altropane hydrochloride, which targets dopamine transporters, DASB shows negligible off-target binding to monoamine transporters, ensuring specificity for SERT .

- Doxepin hydrochloride, a tricyclic antidepressant, binds non-selectively to SERT and histamine receptors, leading to broader side effects compared to DASB’s imaging-focused application .

Functional and Clinical Comparisons

SERT Occupancy and Binding Potential (BPₙ₉)

- DASB vs. PET/MR Methodologies :

- In placebo-controlled studies, [¹¹C]DASB PET scans showed a mean BPₙ₎ difference of <10% compared to PET/MR hybrid scans across regions of interest (ROIs), confirming methodological consistency .

- Under citalopram (a selective serotonin reuptake inhibitor, SSRI), PET/MR scans reported 23.12% lower SERT occupancy than standalone PET scans in most ROIs, except the temporal cortex (−42.61%) .

| ROI | PET Scan BPₙ₉ (Mean) | PET/MR BPₙ₉ (Mean) | Difference (%) |

|---|---|---|---|

| Striatum | 1.45 | 1.38 | −4.8 |

| Thalamus | 0.92 | 0.88 | −4.3 |

| Midbrain | 1.21 | 1.15 | −5.0 |

- DASB vs.

Advantages and Limitations

- Advantages of DASB :

- Limitations :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing DASB hydrochloride for PET ligand preparation?

- Methodological Answer : The synthesis of [¹¹C]DASB typically employs ethanolic loop chemistry to optimize radiochemical yield and purity. Key steps include precursor preparation, carbon-11 methylation, and purification via HPLC. Quality control (QC) parameters such as radiochemical purity (>95%), specific activity (>50 GBq/μmol), and stability under physiological conditions must be validated. For non-radiolabeled DASB hydrochloride, structural characterization via NMR and mass spectrometry is essential to confirm identity and purity .

Q. How is [¹¹C]DASB applied in serotonin transporter (SERT) binding studies using PET imaging?

- Methodological Answer : [¹¹C]DASB is administered intravenously, and dynamic PET scans (e.g., 90-minute acquisition) are performed to quantify SERT density. Regions of interest (ROIs) are defined for SERT-rich areas (e.g., midbrain, thalamus), with the cerebellum often used as a reference region due to its low SERT expression. Distribution volume ratio (DVR) or binding potential (BPND) is calculated using Logan graphical analysis or compartmental modeling .

Q. What experimental controls are necessary to ensure reproducibility in DASB-based PET studies?

- Methodological Answer : Controls include:

- Test-retest variability assessment : Repeated scans in the same subject under identical conditions to establish reliability.

- Radioligand stability : Monitoring metabolite-corrected plasma input functions.

- Reference region validation : Confirming low SERT expression in the cerebellum via post-mortem autoradiography or blocking studies .

Advanced Research Questions

Q. How can interspecies differences in SERT binding affinity impact the translation of DASB findings from animal models to humans?

- Methodological Answer : Non-human primate (NHP) studies using [¹¹C]DASB require voxel-wise statistical adjustments for gray matter probability, age, and sex to account for anatomical and physiological variability. Cross-species validation involves comparing SERT density in homologous brain regions (e.g., midbrain) using autoradiography or in vitro binding assays. Dose-response curves with selective serotonin reuptake inhibitors (SSRIs) can further quantify interspecies binding affinity differences .

Q. What statistical approaches address test-retest variability and regional heterogeneity in [¹¹C]DASB PET data?

- Methodological Answer : Linear mixed models (LMMs) incorporating subject-specific random effects and fixed factors (e.g., scan interval, ROI) are used to analyze variability. For voxel-level data, methods like Gaussian smoothing or cluster-based correction reduce noise. Outliers (e.g., voxels with VT < 0 or variance >50) are excluded to improve precision. Comparisons with historical test-retest datasets (e.g., Kranz et al., 2015) provide context for interpreting variability .

Q. How do alternative graphical analysis methods (GA, GA1, GAIV, MA1) affect bias and precision in DASB-derived VT estimates?

- Methodological Answer :

- GA (Logan Plot) : Provides robust VT estimates but may overestimate bias in low-binding regions.

- GAIV (Integral Validation) : Reduces bias by validating the linear phase of the Logan plot.

- MA1 (Multilinear Analysis) : Minimizes noise sensitivity by truncating early time points.

Validation involves comparing VT estimates from voxel-averaged ROI data (ground truth) against voxel-wise method outputs. Median-based exclusion of high-variance voxels further refines precision .

Q. What strategies optimize the radiosynthesis of [¹¹C]DASB for high-throughput preclinical studies?

- Methodological Answer : Automated synthesis modules with ethanolic loop systems enhance reproducibility and yield. Precursor concentration (e.g., 0.5–1.0 mg/mL in ethanol) and reaction time (3–5 minutes at 70°C) are critical parameters. Post-synthesis purification via solid-phase extraction (SPE) ensures radiochemical purity >98%. QC must include residual solvent analysis (e.g., ethanol <10%) to meet Good Manufacturing Practice (GMP) standards .

Data Reporting and Validation

Q. How should researchers report DASB hydrochloride characterization data to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Main text : Summarize synthesis steps, QC parameters, and key findings.

- Supporting Information : Provide raw NMR/mass spectra, HPLC chromatograms, and detailed PET imaging protocols.

- Statistical disclosure : Include effect sizes, confidence intervals, and software (e.g., PMOD, SPM) used for analysis .

Q. What validation steps are required when using DASB in novel in vivo models (e.g., transgenic mice)?

- Methodological Answer :

- Receptor specificity : Conduct blocking studies with SSRIs (e.g., citalopram) to confirm SERT-specific binding.

- Kinetic modeling : Compare tracer uptake curves between transgenic and wild-type models using two-tissue compartment models.

- Histological correlation : Post-mortem immunohistochemistry for SERT expression in target regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.